Etiocholanolone is a natural product found in Homo sapiens with data available.
Etiocholanolone is a 17-ketosteroid which excreted in the urine as a metabolite of steroid hormones. The most common form of etiocholanolone present in the urine is the sulfate salt. This agent, also known as 5-isoandrosterone, may be used to evaluate adrenal cortex function, bone marrow performance and, in neoplastic disease, for immunostimulation. (NCI04)
The 5-beta-reduced isomer of ANDROSTERONE. Etiocholanolone is a major metabolite of TESTOSTERONE and ANDROSTENEDIONE in many mammalian species including humans. It is excreted in the URINE.
Etiocholanolone
CAS No.: 53-42-9
Cat. No.: VC21338979
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 53-42-9 |
---|---|
Molecular Formula | C19H30O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 |
Standard InChI Key | QGXBDMJGAMFCBF-BNSUEQOYSA-N |
Isomeric SMILES | C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Melting Point | 152 - 154 °C |
Chemical Identification and Properties
Chemical Structure and Classification
Etiocholanolone is the 5-beta-reduced isomer of androsterone and is classified as a ketosteroid. It exists as a solid under standard conditions and is characterized by specific structural and biochemical properties . The compound features a steroid nucleus with specific stereochemistry that distinguishes it from related androgens.
Molecular Characteristics
Etiocholanolone possesses defined molecular parameters that establish its identity within the steroid family. Its physical and chemical properties are summarized in the table below:
Property | Value |
---|---|
Chemical Formula | C₁₉H₃₀O₂ |
Average Molecular Weight | 290.4403 g/mol |
Monoisotopic Molecular Weight | 290.224580204 g/mol |
CAS Registry Number | 53-42-9 |
State | Solid |
IUPAC Name | 3α-hydroxy-5β-androstan-17-one |
InChI Key | QGXBDMJGAMFCBF-BNSUEQOYSA-N |
The molecular structure of etiocholanolone features specific stereochemistry that is critical to its biological function and metabolism .
Synonyms and Nomenclature
Biochemical Significance and Metabolism
Metabolic Origin
Etiocholanolone is a major metabolite of testosterone and androstenedione in many mammalian species, including humans. It represents an important end product in androgen metabolism, formed through specific enzymatic pathways involving 5β-reduction followed by 3α-hydroxylation of the steroid nucleus .
Metabolic Pathways
The compound is excreted primarily in urine as a metabolically inactive end product of androgen metabolism. Despite its androgenic precursors, etiocholanolone itself is androgenically inactive, demonstrating how structural modifications can dramatically alter the biological activity of steroid hormones .
Enzymatic Interactions
Etiocholanolone participates in numerous enzymatic reactions, primarily involving conjugation processes that facilitate its elimination from the body. The principal enzymes involved in etiocholanolone metabolism are summarized below:
Enzyme | Function | Reaction |
---|---|---|
Aldo-keto reductase family 1 member C4 | Oxidoreductase activity | Etiocholanolone + NAD → Etiocholanedione + NADH + H⁺ |
UDP-glucuronosyltransferase 2B28 | Glucuronidation | Etiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP |
UDP-glucuronosyltransferase 2B4 | Glucuronidation | Etiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP |
UDP-glucuronosyltransferase 1A4 | Glucuronidation | Etiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP |
UDP-glucuronosyltransferase 2B7 | Glucuronidation | Etiocholanolone + UDP-glucuronic acid → Etiocholanolone glucuronide + UDP |
These enzymatic reactions, particularly glucuronidation by various UDP-glucuronosyltransferases, are essential for the detoxification and elimination of etiocholanolone from the body .
Physiological Effects
Pyrogenic Properties
One of the most notable characteristics of etiocholanolone is its pyrogenic effect—it can induce fever when present at elevated levels in the circulation. This property is mechanistically linked to the release of interleukin-1 (IL-1) from leukocytes that are mobilized in response to etiocholanolone production or injection .
Immunomodulatory Activity
Beyond its fever-inducing capabilities, etiocholanolone demonstrates significant immunomodulatory properties. It has been shown to cause immunostimulation and leukocytosis, indicating its ability to influence immune system function and responsiveness .
Neurological Effects
Research has identified anticonvulsant activity associated with etiocholanolone, suggesting it may function as an endogenous modulator of seizure susceptibility. This finding indicates potential neurological roles beyond its more recognized metabolic and immunological functions .
Clinical Significance
Diagnostic Implications
Etiocholanolone measurements can have diagnostic value in certain clinical contexts. Significantly increased values of etiocholanolone, along with testosterone and androsterone, can be detected in the urine of men with androgenic alopecia (male pattern baldness), potentially serving as a biomarker for this condition .
Effects on Granulocyte Kinetics
A significant body of research has investigated etiocholanolone's effects on granulocytes. Studies utilizing techniques such as ³H-DFP labeling of autologous blood in vitro have demonstrated that etiocholanolone administration results in substantial changes to granulocyte parameters:
Parameter | Effect Following Etiocholanolone Administration |
---|---|
Total Blood Granulocyte Pool (TBGP) | 98% increase |
Circulating Pool to Marginated Pool Ratio | No significant change |
Mechanism | Mobilization of granulocytes from bone marrow reserve |
These findings suggest that etiocholanolone may serve as a useful agent for estimating bone marrow reserve, with potential applications in hematological assessments .
Research Applications
In laboratory settings, etiocholanolone is utilized for various research purposes. Pure etiocholanolone is available commercially for research applications, with specific preparation methods available for creating stock solutions of different concentrations .
Analytical Considerations
Detection and Quantification
Etiocholanolone can be detected and quantified using various analytical techniques. Its presence in biological samples, particularly urine, can be assessed through methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Reference Standards
Standard reference materials for etiocholanolone are maintained by organizations such as the National Institute of Standards and Technology (NIST), which provides reference data for scientific and analytical purposes. These standards are crucial for accurate identification and quantification in research and clinical settings .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume